
Di-(isobutyl)dimercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(isobutyl)dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. DIDS is a derivative of dimercaptosuccinic acid (DMSA), which is a well-known chelating agent used in the treatment of heavy metal poisoning. DIDS has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Wirkmechanismus
Di-(isobutyl)dimercaptosuccinate works by binding to heavy metals in biological systems and forming stable complexes that are excreted from the body. The mechanism of action of Di-(isobutyl)dimercaptosuccinate is similar to that of other chelating agents, such as DMSA and ethylenediaminetetraacetic acid (EDTA). Di-(isobutyl)dimercaptosuccinate has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Biochemical and Physiological Effects:
Di-(isobutyl)dimercaptosuccinate has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to reduce the levels of heavy metals in the blood and tissues of animals exposed to heavy metals. Di-(isobutyl)dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure. In addition, Di-(isobutyl)dimercaptosuccinate has been shown to have a protective effect on the liver and kidneys, which are organs that are particularly susceptible to damage from heavy metal exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Di-(isobutyl)dimercaptosuccinate is its ability to remove heavy metals from biological systems. This makes it a valuable tool for studying the effects of heavy metal exposure on biological systems. However, Di-(isobutyl)dimercaptosuccinate also has some limitations. For example, it can be difficult to administer Di-(isobutyl)dimercaptosuccinate to animals in a controlled manner, and it can be toxic at high doses. In addition, Di-(isobutyl)dimercaptosuccinate may not be effective against all types of heavy metals.
Zukünftige Richtungen
There are a number of potential future directions for research on Di-(isobutyl)dimercaptosuccinate. One area of research could be the development of new chelating agents that are more effective than Di-(isobutyl)dimercaptosuccinate at removing certain heavy metals. Another area of research could be the use of Di-(isobutyl)dimercaptosuccinate in the treatment of heavy metal poisoning in humans. Finally, research could be focused on understanding the mechanisms of action of Di-(isobutyl)dimercaptosuccinate and other chelating agents, in order to develop new treatments for heavy metal toxicity.
Synthesemethoden
The synthesis of Di-(isobutyl)dimercaptosuccinate involves the reaction of isobutyl bromide with sodium dimercaptosuccinate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Di-(isobutyl)dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals and remove them from biological systems. It has been used in studies of heavy metal toxicity, as well as in studies of the effects of heavy metals on biological systems. Di-(isobutyl)dimercaptosuccinate has also been used in studies of the mechanisms of action of heavy metals, as well as in studies of the biochemical and physiological effects of heavy metal exposure.
Eigenschaften
CAS-Nummer |
118908-62-6 |
|---|---|
Produktname |
Di-(isobutyl)dimercaptosuccinate |
Molekularformel |
C12H22O4S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
bis(2-methylpropyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C12H22O4S2/c1-7(2)5-15-11(13)9(17)10(18)12(14)16-6-8(3)4/h7-10,17-18H,5-6H2,1-4H3/t9-,10+ |
InChI-Schlüssel |
JZBJIXRVUYHAQC-AOOOYVTPSA-N |
Isomerische SMILES |
CC(C)COC(=O)[C@@H]([C@@H](C(=O)OCC(C)C)S)S |
SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
Kanonische SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
Synonyme |
di-(isobutyl)dimercaptosuccinate DiBDMS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



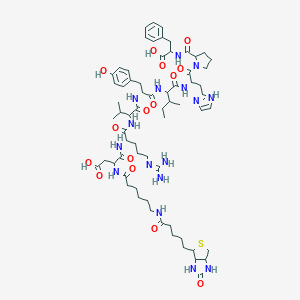
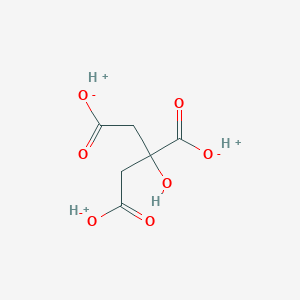
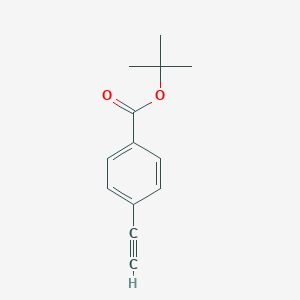
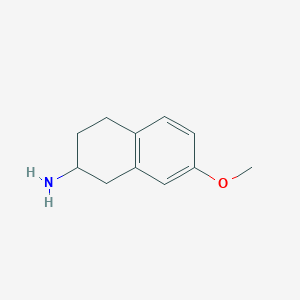

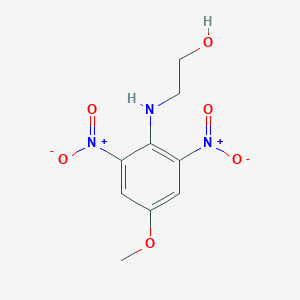
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)
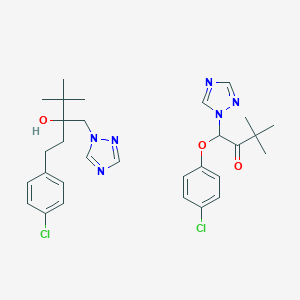
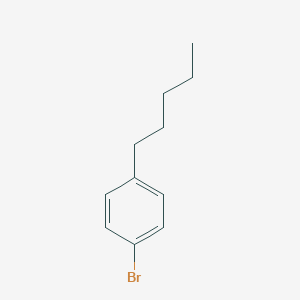
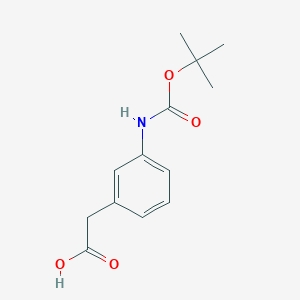
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)